molecular formula C12H12O3 B1445795 4,5-Diethyl-phthalic acid anhydride CAS No. 137023-75-7

4,5-Diethyl-phthalic acid anhydride

Cat. No. B1445795
M. Wt: 204.22 g/mol
InChI Key: AOAQTWFVCRFMNZ-UHFFFAOYSA-N
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Description

4,5-Diethyl-phthalic acid anhydride is a molecule that contains a total of 28 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aromatic esters, and 1 anhydride .


Synthesis Analysis

The synthesis of 4,5-Diethyl-phthalic acid anhydride involves a reaction with 2-amino-5-methyl-benzoic acid or 3-amino-2-naphthoic acid in glacial acetic acid under reflux condition . The resulting products were confirmed by NMR, IR, and MS spectral data .


Molecular Structure Analysis

The molecular structure of 4,5-Diethyl-phthalic acid anhydride includes a total of 28 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aromatic esters, and 1 anhydride .


Chemical Reactions Analysis

Acid anhydrides, such as 4,5-Diethyl-phthalic acid anhydride, are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

4,5-Diethyl-phthalic acid anhydride has a boiling point of 359-361°C and a flash point of 150°C. This compound is stable under normal conditions and is compatible with most organic solvents.

Scientific Research Applications

Overview of Phthalic Acid Esters (PAEs)

Phthalic Acid Esters (PAEs) are a class of chemicals widely used as plasticizers and additives to improve the flexibility and extensibility of various products. While specific studies on 4,5-Diethyl-phthalic acid anhydride were not found, research on PAEs, in general, provides insight into the broader applications and concerns associated with these compounds. PAEs have been identified in plant, algae, bacteria, and fungi, suggesting they might be biosynthesized naturally. These compounds possess allelopathic, antimicrobial, and insecticidal activities, enhancing the competitiveness of plants and microorganisms against biotic and abiotic stress (Huang et al., 2021).

Biodegradation of Phthalates

The biodegradation of phthalates and their esters by bacteria indicates that complete oxidation of the aromatic ring occurs in most situations, with pseudomonads and micrococci playing a major role in the biodegradative processes. This suggests the potential for utilizing microbial pathways for the environmental management of PAE pollution (Keyser et al., 1976).

Toxicological Profile of Diethyl Phthalate

Diethyl phthalate (DEP) is used as a solvent and vehicle for fragrance and cosmetic ingredients. Despite widespread industrial use, available data do not identify any toxicological endpoints of concern for its use in fragrances and cosmetic products, suggesting a low toxic liability for DEP (Api, 2001).

Phthalate Contamination in Aquatic Environments

Phthalates are environmental endocrine-disrupting compounds detected worldwide in aquatic environments, primarily due to their use in plastic manufacturing and personal care products. Phthalate-laden wastewater is a significant source of environmental contamination, and understanding the factors influencing their removal in conventional and advanced wastewater treatment is crucial for minimizing their release into the environment (Gani & Kazmi, 2016).

Detection Techniques for Phthalates in Food Products

Efficient extraction and purification techniques for detecting phthalates in food products, especially those aimed at infant nutrition, are critical. Gas and liquid chromatography, coupled with mass spectrometry, are widely applied for analyzing phthalates in children's nutrition, highlighting the need for sensitive, selective, and precise methods to assess phthalate contamination and its potential health impacts (Ulanova et al., 2019).

Safety And Hazards

4,5-Diethyl-phthalic acid anhydride may cause serious eye damage and skin irritation . It may also cause respiratory irritation and allergic skin reactions . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to breathe vapours/dust .

Future Directions

Phthalic anhydrides, such as 4,5-Diethyl-phthalic acid anhydride, are valuable substrates in organic transformations . They are potent substrates to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .

properties

IUPAC Name

5,6-diethyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-7-5-9-10(6-8(7)4-2)12(14)15-11(9)13/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAQTWFVCRFMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1CC)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diethyl-phthalic acid anhydride

Synthesis routes and methods

Procedure details

The product of above-mentioned (a) (1.5 g, 6.7 mmol) was heated under reflux in acetic anhydride (10 ml) for 1 hr. The reaction solution was concentrated under reduced pressure, and the resulting residue was dissolved in 10% aqueous sodium hydroxide solution. The insoluble materials were collected by filtration, washed with water, and dried to give 0.31 g of the title compound.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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